1-propyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-3-amine
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Overview
Description
1-propyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound consists of a pyrazole ring substituted with a propyl group at the 1-position, a pyrrolidine-1-carbonyl group at the 4-position, and an amine group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-propyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-3-amine can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Propyl Group: The propyl group can be introduced through an alkylation reaction using a suitable alkylating agent, such as propyl bromide, in the presence of a base like potassium carbonate.
Attachment of the Pyrrolidine-1-carbonyl Group: The pyrrolidine-1-carbonyl group can be introduced through an acylation reaction using pyrrolidine-1-carbonyl chloride in the presence of a base like triethylamine.
Introduction of the Amine Group: The amine group can be introduced through a nucleophilic substitution reaction using an appropriate amine source, such as ammonia or an amine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
1-propyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl halides, nucleophiles, electrophiles, various solvents and temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield corresponding alcohols or amines.
Scientific Research Applications
1-propyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-3-amine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used in studies to investigate its biological activity, including its effects on cellular processes and pathways.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-propyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The molecular targets and pathways involved can vary depending on the specific biological context and the nature of the compound’s interactions with its targets.
Comparison with Similar Compounds
1-propyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
1-propyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-5-amine: Similar structure but with the amine group at the 5-position.
1-propyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amine group.
1-propyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-3-ol: Similar structure but with a hydroxyl group instead of an amine group.
Biological Activity
1-Propyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-3-amine is a compound with significant potential in medicinal chemistry, particularly due to its structural features that suggest a variety of biological activities. The pyrazole scaffold is known for its diverse pharmacological properties, making it a focal point for drug discovery.
- Molecular Formula : C11H18N4O
- Molecular Weight : 222 Da
- LogP : 1.19
- Polar Surface Area : 64 Ų
- Hydrogen Bond Donors : 1
- Hydrogen Bond Acceptors : 3
Pharmacological Profile
The pyrazole derivatives, including this compound, have been extensively studied for their pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects.
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Anti-inflammatory Activity
- Pyrazole compounds have shown promising anti-inflammatory effects. For instance, derivatives have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In studies, certain compounds exhibited up to 93% inhibition of IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
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Analgesic Effects
- The analgesic properties of pyrazole derivatives are notable, with some compounds showing efficacy in pain models comparable to traditional analgesics. These effects are often linked to the modulation of inflammatory pathways and pain signaling mechanisms.
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Antimicrobial Activity
- Various studies have highlighted the antimicrobial potential of pyrazole derivatives against a range of bacterial strains. For example, compounds have demonstrated effectiveness against E. coli, S. aureus, and Klebsiella pneumoniae. The presence of specific functional groups, such as aliphatic amides, has been shown to enhance antimicrobial activity .
- Anticancer Potential
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- The pyrrolidine moiety enhances binding affinity to biological targets.
- Variations in substituents on the pyrazole ring can significantly alter pharmacological profiles, allowing for optimization in drug design.
Case Studies
Several case studies illustrate the biological efficacy of pyrazole derivatives:
Properties
Molecular Formula |
C11H18N4O |
---|---|
Molecular Weight |
222.29 g/mol |
IUPAC Name |
(3-amino-1-propylpyrazol-4-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C11H18N4O/c1-2-5-15-8-9(10(12)13-15)11(16)14-6-3-4-7-14/h8H,2-7H2,1H3,(H2,12,13) |
InChI Key |
RUNZTRLZNJQQGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)N)C(=O)N2CCCC2 |
Origin of Product |
United States |
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